molecular formula C14H9ClN2O4 B1393020 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid CAS No. 1255147-24-0

5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid

Cat. No.: B1393020
CAS No.: 1255147-24-0
M. Wt: 304.68 g/mol
InChI Key: XPORMAZMHQWFRF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid: is an organic compound with the molecular formula C14H9ClN2O4 It is a derivative of nicotinic acid, featuring a chloro, cyano, and methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid typically involves multiple steps. One common method includes the reaction of 5-chloronicotinic acid with 4-cyano-2-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyano and methoxy groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethylformamide, ethanol.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive nicotinic acid derivatives.

Industry:

Mechanism of Action

The exact mechanism of action for 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyano and methoxy groups may influence its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(4-Cyano-2-methoxyphenoxy)nicotinic acid
  • 5-Chloro-2-methoxyphenyl isocyanate
  • 5-Chloro-3-cyano-4-methoxy-2-(1H)-pyridinone

Comparison: 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-2-(4-cyano-2-methoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c1-20-12-4-8(6-16)2-3-11(12)21-13-10(14(18)19)5-9(15)7-17-13/h2-5,7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPORMAZMHQWFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168823
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-24-0
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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